

A Technical Guide to Quantum Chemical Calculations for 2,6-Dimethylbenzyl Alcohol

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Compound of Interest

Compound Name: 2,6-Dimethylbenzyl alcohol

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This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of **2,6-dimethylbenzyl alcohol**. The content is tailored for researchers, scientists, and professionals in drug development and computational chemistry, offering detailed methodologies and data presentation to support theoretical investigations of this and related molecular systems.

Introduction

2,6-Dimethylbenzyl alcohol is an aromatic alcohol with applications as a versatile intermediate in the synthesis of fragrances, flavoring agents, and pharmaceuticals.^[1] Understanding its three-dimensional structure, conformational flexibility, and electronic properties is crucial for predicting its reactivity, designing new synthetic routes, and understanding its interactions in biological systems. Quantum chemical calculations offer a powerful, non-experimental approach to probe these molecular characteristics with high accuracy.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting molecular geometries, vibrational spectra, and reaction energetics.^[2] For benzyl alcohol and its derivatives, these calculations provide insights into conformational preferences, the nature of intramolecular interactions, and the mechanisms of key reactions such as oxidation.^{[3][4][5]} This guide outlines the standard computational protocols and presents expected theoretical data for **2,6-dimethylbenzyl alcohol**.

Computational Methodologies and Protocols

The following protocols describe the standard procedures for performing quantum chemical calculations on **2,6-dimethylbenzyl alcohol**. These methods are based on widely accepted practices for similar aromatic molecules.^{[6][7]}

2.1. Geometry Optimization and Conformational Analysis

The first step in any quantum chemical study is to find the minimum energy structure of the molecule. For a flexible molecule like **2,6-dimethylbenzyl alcohol**, this involves a conformational search to identify the most stable arrangement of its atoms.

- Protocol:
 - Initial Structure Generation: An initial 3D structure of **2,6-dimethylbenzyl alcohol** is built using molecular modeling software.
 - Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This is crucial due to the rotational freedom around the C(aryl)-C(H₂) and C-O bonds.
 - Geometry Optimization: Each identified conformer is then fully optimized. A common and reliable level of theory for this task is DFT using the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).^[7] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
 - Software: Calculations can be performed using software packages like Gaussian, ORCA, or Spartan.

2.2. Vibrational Frequency Analysis

Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.

- Protocol:
 - Frequency Calculation: Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

- **Verification of Minimum:** The absence of imaginary frequencies in the output confirms that the structure is a true local minimum on the potential energy surface.
- **Spectral Analysis:** The calculated vibrational frequencies and their corresponding intensities are used to simulate the IR and Raman spectra. It is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to better match experimental data, as DFT methods tend to overestimate vibrational frequencies.^[7]
- **Mode Assignment:** The nature of each vibrational mode is assigned by visualizing the atomic motions using software like GaussView.

2.3. Electronic Structure Analysis

To understand the reactivity and electronic properties of the molecule, several analyses are typically performed on the optimized wavefunction.

- **Protocol:**
 - **Frontier Molecular Orbitals (FMOs):** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.
 - **Natural Bond Orbital (NBO) Analysis:** NBO analysis is used to study charge distribution, hybridization, and hyperconjugative interactions within the molecule, which contribute to its stability.^[7]
 - **Molecular Electrostatic Potential (MEP):** An MEP map is generated to visualize the electron density distribution. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into where the molecule is likely to interact with other species.^[7]

Predicted Quantitative Data

The following tables summarize the expected quantitative data from quantum chemical calculations on the most stable conformer of **2,6-dimethylbenzyl alcohol**, performed at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometric Parameters

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)	Parameter	Dihedral Angle (°)
C(ar)-C(ar)	1.395 - 1.401	C-C-C (ring)	119.5 - 120.5	C2-C1-C7-O8	-88.5
C(ar)-C(H ₂)	1.512	C(ar)-C(ar)-C(H ₂)	121.3	C6-C1-C7-O8	90.7
C-O	1.428	C(ar)-C(H ₂)-O	112.5	C1-C7-O8-H9	60.1
O-H	0.965	H-O-C	108.9		
C(ar)-C(H ₃)	1.508	H-C-H (methyl)	108.5 - 109.8		

Table 2: Calculated Vibrational Frequencies and Assignments

Mode	Assignment	Scaled Frequency (cm ⁻¹)
ν(OH)	O-H stretch	3645
ν(CH)	Aromatic C-H stretch	3060 - 3085
ν _{as} (CH ₃)	Asymmetric methyl C-H stretch	2980
ν _s (CH ₂)	Symmetric methylene C-H stretch	2935
ν(C=C)	Aromatic ring stretch	1580 - 1610
δ(CH ₂)	Methylene scissoring	1465
δ(OH)	O-H bend	1350
ν(C-O)	C-O stretch	1025

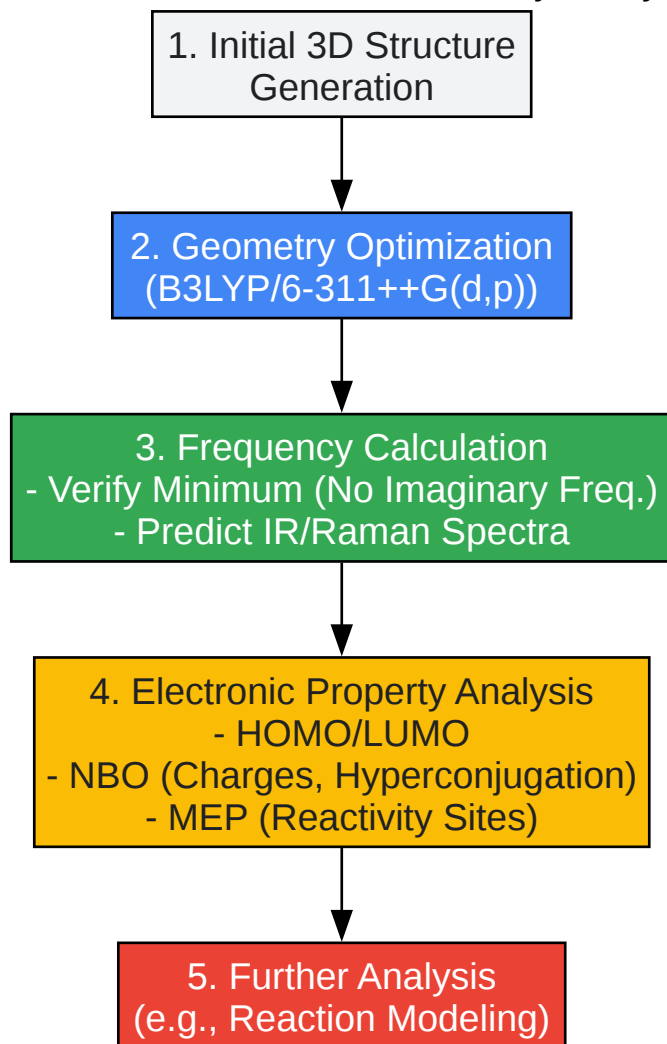
Table 3: Key Electronic and Thermodynamic Properties

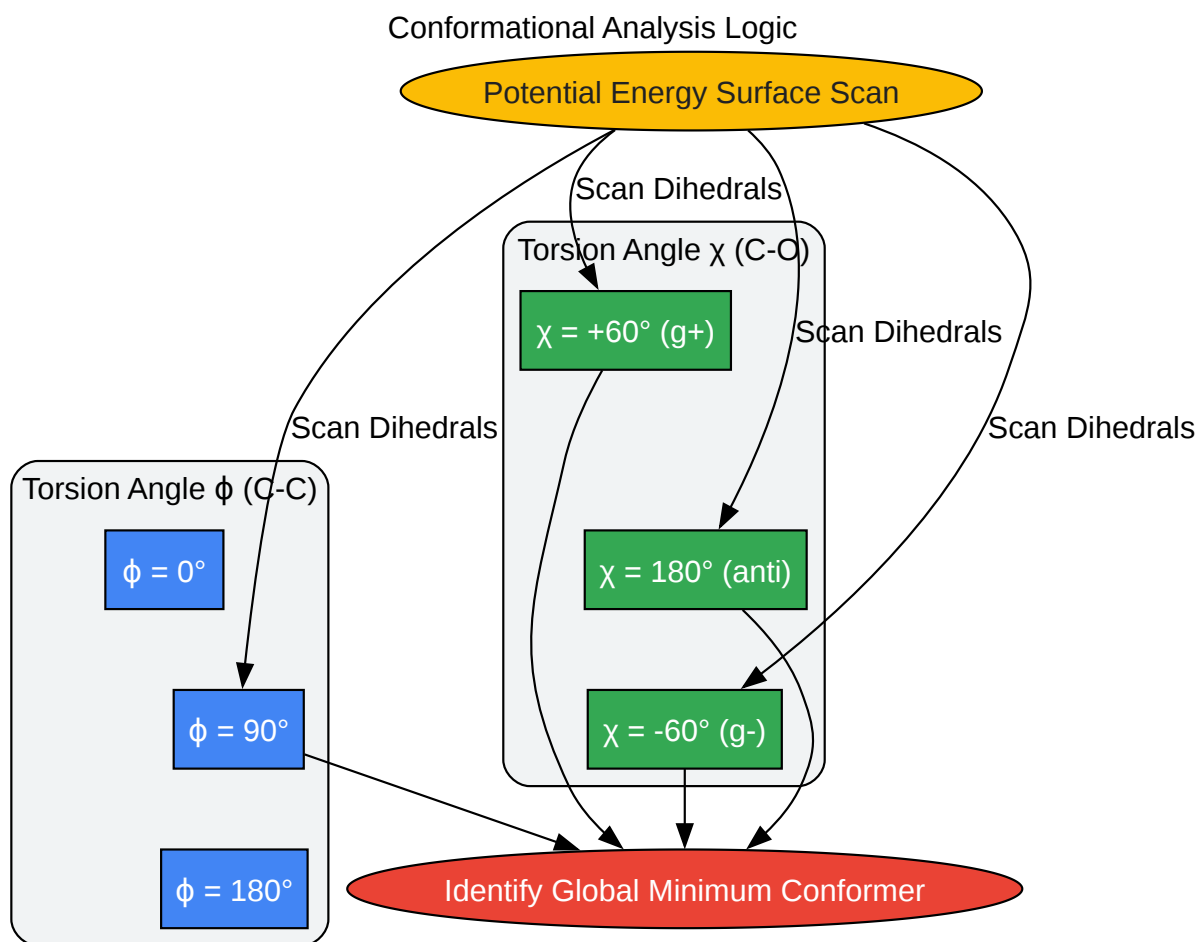
Property	Calculated Value
HOMO Energy	-6.45 eV
LUMO Energy	0.15 eV
HOMO-LUMO Gap	6.60 eV
Dipole Moment	1.85 Debye
Zero-point vibrational energy	115.6 kcal/mol
Enthalpy (298.15 K)	124.2 kcal/mol
Gibbs Free Energy (298.15 K)	88.7 kcal/mol

Visualizations of Computational Models and Pathways

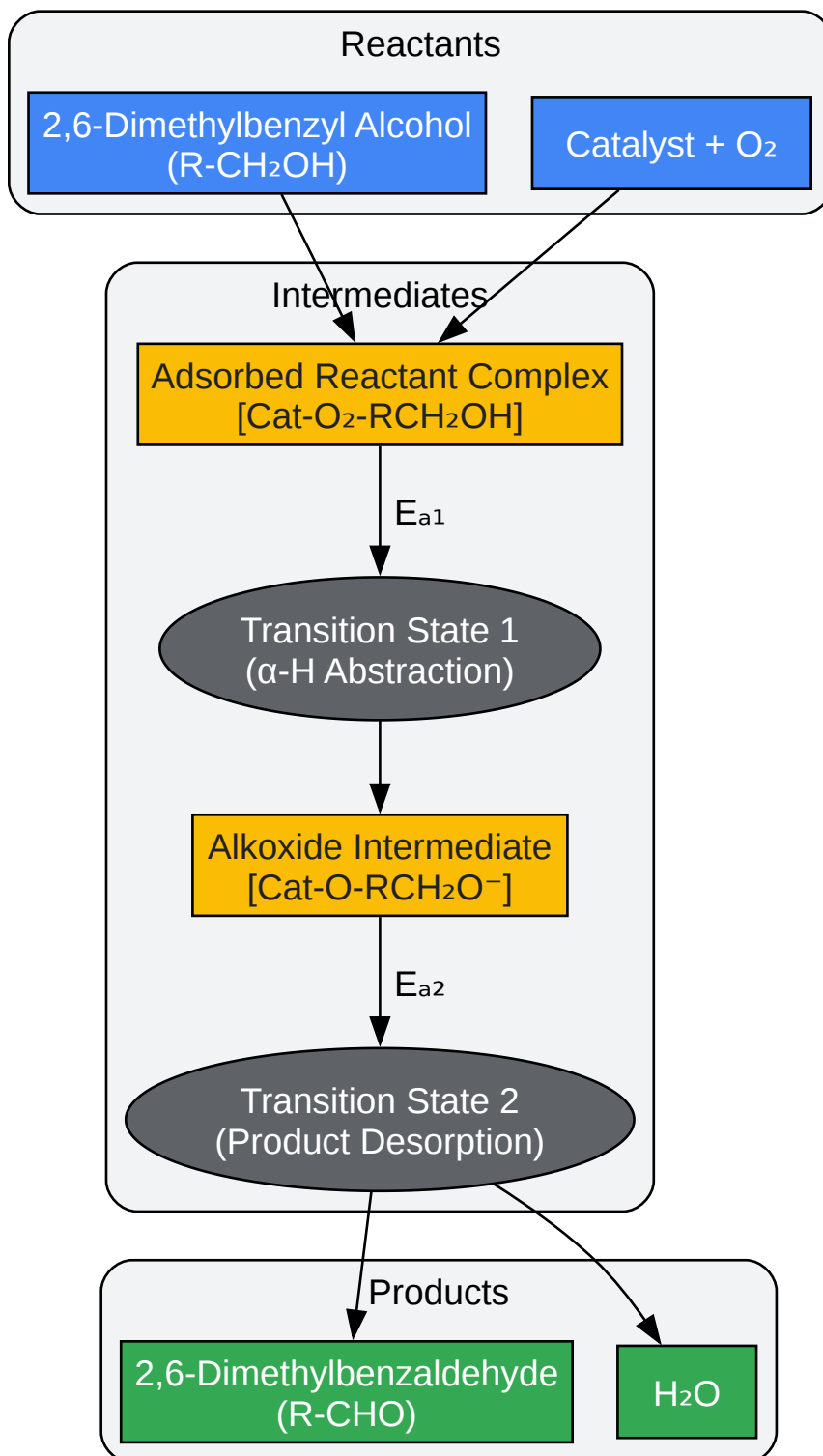
Diagrams created using the DOT language provide clear visual representations of workflows and molecular relationships.

Computational Workflow for 2,6-Dimethylbenzyl Alcohol





Conceptual Pathway for Catalytic Oxidation

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